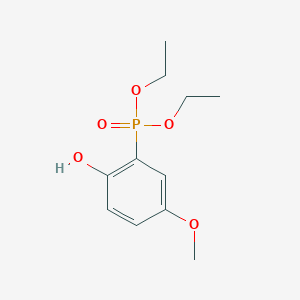
1-(2-hydroxyethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-hydroxyethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the trifluoromethyl group, along with the pyrazole ring, makes it a valuable compound in medicinal chemistry and other scientific research areas.
Preparation Methods
The synthesis of 1-(2-hydroxyethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the trifluoromethyl group. One common synthetic route involves the reaction of 1-(2-hydroxyethyl)-5-methylpyrazole with trifluoromethylating agents under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(2-hydroxyethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
1-(2-hydroxyethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the target .
Comparison with Similar Compounds
1-(2-hydroxyethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be compared to other compounds with similar structures, such as:
1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: This compound lacks the methyl group at the 5-position, which may affect its reactivity and binding properties.
1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid: This compound lacks the trifluoromethyl group, which significantly alters its chemical and biological properties.
1-(2-hydroxyethyl)-5-methyl-3-(methyl)-1H-pyrazole-4-carboxylic acid: This compound has a methyl group instead of a trifluoromethyl group, affecting its stability and reactivity.
Properties
Molecular Formula |
C8H9F3N2O3 |
|---|---|
Molecular Weight |
238.16 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-5-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H9F3N2O3/c1-4-5(7(15)16)6(8(9,10)11)12-13(4)2-3-14/h14H,2-3H2,1H3,(H,15,16) |
InChI Key |
KVXKPTATOYDWAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCO)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-isoquinoline](/img/structure/B13448391.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-ethynyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13448393.png)

![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B13448403.png)


![3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoline]](/img/structure/B13448418.png)
![4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B13448421.png)
![9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13448428.png)

![1-[1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B13448440.png)
![bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B13448454.png)

